

# Everolimus drug interactions CYP3A4 inhibitors inducers

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Everolimus

CAS No.: 159351-69-6

Cat. No.: S567814

Get Quote

## Everolimus Drug Interactions: A Summary

**Everolimus** has a narrow therapeutic index, and its interactions primarily involve the **Cytochrome P450 3A4 (CYP3A4) enzyme system** and the **P-glycoprotein (P-gp) transporter** [1] [2] [3]. The tables below provide a quantitative overview of these interactions.

**Table 1: Interaction Potentials and Clinical Management**

| Interaction Type / Drug Example | Effect on Everolimus Exposure | Clinical Management & Dose Adjustment |
|---------------------------------|-------------------------------|---------------------------------------|
|---------------------------------|-------------------------------|---------------------------------------|

| **Strong CYP3A4/P-gp Inhibitors** (e.g., Ketoconazole, Clarithromycin) | Significantly Increase AUC [2] | Avoid concomitant use. If combination is unavoidable, consider an empirical **everolimus** dose reduction. [2] | | **Moderate CYP3A4/P-gp Inhibitors** (e.g., Letermovir [4] [5]) | Increases AUC by ~2.5-fold [4] [5] | Reduce the **everolimus** dose as recommended. [2] | | **Strong CYP3A4/P-gp Inducers** (e.g., Rifampin, St. John's Wort) | Significantly Decrease AUC [2] | Avoid concomitant use. If combination is unavoidable, consider an empirical **everolimus** dose increase. [2] |

**Table 2: Key Pharmacokinetic and Safety Parameters for Interaction Management**

| Parameter                  | Description & Relevance in DDIs                                                                                                                                                                                                                                         |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Therapeutic Range (Cminss) | <b>Oncology:</b> 10 - 26.3 ng/mL. Levels $\geq 10$ ng/mL linked to better response; $>26.3$ ng/mL increases toxicity risk 4-fold. [6] [3]<br><b>TSC-associated SEGA/Seizures:</b> 5 - 15 ng/mL. Requires therapeutic drug monitoring (TDM) with dose titration. [7] [2] |
| Metabolism & Transport     | Primarily metabolized by <b>CYP3A4</b> ; also a substrate for <b>P-gp</b> . This dual role is the basis for most interactions. [1] [2] [3]                                                                                                                              |
| Half-Life                  | ~30 hours. Important to consider for the timing of interaction onset and offset. [1]                                                                                                                                                                                    |

## Experimental Protocols for Investigating Interactions

For researchers studying these interactions, here are methodologies from recent studies.

### 1. Protocol: Using Physiologically-Based Pharmacokinetic (PBPK) Modeling to Predict DDIs

This *in silico* approach is valuable for predicting untested clinical scenarios.

- **Objective:** To predict the drug interaction potential between Letemovir (inhibitor) and **Everolimus** (victim drug) [4] [5].
- **Software:** Simcyp Simulator (e.g., Version 20) [4].
- **Methodology:**
  - **Model Building:** Develop a PBPK model for the perpetrator drug (e.g., Letemovir) using its physicochemical properties, *in vitro* data on metabolism (CYP3A, UGTs), and transporter kinetics (OATP1B, P-gp).
  - **Model Qualification:** Qualify the model by simulating known clinical PK data and DDIs (e.g., Letemovir's effect on midazolam) to ensure its predictive accuracy.
  - **DDI Simulation:** Apply the qualified model to simulate the interaction with **Everolimus**. The simulation typically involves running multiple virtual clinical trials (e.g., 75 trials with 15 subjects each) to predict the change in **Everolimus** exposure (AUC, Cmin).
- **Key Output:** The model predicted that Letemovir increases the AUC of **Everolimus** by approximately 2.5-fold [4] [5].

### 2. Protocol: Investigating Transporter-Mediated Interactions via In Vitro Cell Models

This protocol assesses how chronic **everolimus** exposure may influence the expression of drug transporters.

- **Objective:** To evaluate the long-term effect of **Everolimus** on the expression and function of ABCB1 and ABCG2 transporters in an intestinal model [8].
- **Cell Line:** Caco-2 cells (human colon carcinoma cell line).
- **Methodology:**
  - **Development of Resistant Sublines:** Establish a Caco-2 subline (Caco/EV) by continuously exposing the parent cells to 1  $\mu$ M **Everolimus** for approximately 3 months.
  - **Viability Assay:** Use a WST-1 assay to determine the IC50 of **Everolimus** in both parent and resistant cells, confirming resistance.
  - **Gene Expression Analysis:** Measure mRNA expression levels of *ABCB1* and *ABCG2* using RT-qPCR.
  - **Functional Transport Assay:** Evaluate ABCB1 activity by measuring the cellular accumulation of a fluorescent substrate (Rhodamine 123) in both cell lines.
- **Key Finding:** Continuous exposure to **Everolimus** downregulated mRNA expression of *ABCB1* and *ABCG2* and increased Rhodamine 123 accumulation, suggesting suppressed transporter function [8].

## Visualizing Key Pathways and Workflows

The following diagrams illustrate the core metabolic pathway of **everolimus** and a generalized workflow for PBPK-based DDI prediction.



[Click to download full resolution via product page](#)

## Everolimus Metabolism and Key Interaction Sites



[Click to download full resolution via product page](#)

PBPK Modeling Workflow for DDI Prediction

## Key Troubleshooting and FAQs

**Q1: A researcher observes unexpected everolimus toxicity in their *in vivo* model. What are the first interaction-related factors to check?**

- **Review Coadministered Drugs:** Check for undocumented use of strong or moderate CYP3A4/P-gp inhibitors (e.g., common antifungals, antibiotics) in the animal facility.
- **Confirm Diet and Formulation:** Verify that the lab animal diet does not contain grapefruit or Seville oranges, which are potent CYP3A4 inhibitors [1] [2]. Ensure the drug formulation itself doesn't include

excipients that inhibit these pathways.

- **Measure Drug Levels:** If possible, measure **everolimus** trough concentrations (C<sub>min</sub>) to confirm supratherapeutic exposure [6] [3].

## Q2: Why is Therapeutic Drug Monitoring (TDM) critical in managing everolimus therapy?

**Everolimus** exhibits high **inter- and intra-individual pharmacokinetic variability** [6]. TDM is essential because:

- It directly links drug exposure (C<sub>min</sub>) to both **efficacy** (a two-fold increase in C<sub>min</sub> raises the probability of tumor size reduction by ~40%) and **safety** (a two-fold increase in C<sub>min</sub> raises the risk of grade ≥3 stomatitis by ~80%) [3].
- It is the recommended strategy for dose titration in specific indications like TSC-associated SEGA and seizures, with a target trough range of 5–15 ng/mL [7] [2].

**Q3: Beyond CYP3A4, what other mechanisms can cause everolimus interactions?** Recent research indicates that long-term **everolimus** exposure can **downregulate the expression and function of ABCB1 (P-gp) and ABCG2 transporters** in intestinal cells [8]. This suggests a novel, non-competitive mechanism for drug interactions, where **everolimus** could increase the absorption of other drugs that are substrates for these transporters.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Everolimus: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Everolimus Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
3. Relationship between everolimus exposure and safety and ... [sciencedirect.com]
4. Developing a mechanistic understanding of the nonlinear ... [pmc.ncbi.nlm.nih.gov]
5. Developing a mechanistic understanding of the nonlinear ... [pubmed.ncbi.nlm.nih.gov]
6. Everolimus Through Plasmatic Concentrations in Cancer ... [mdpi.com]

7. Model-Informed Drug Development for Everolimus Dosing ... [pmc.ncbi.nlm.nih.gov]

8. Involvement of everolimus-induced ABCB1 downregulation ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Everolimus drug interactions CYP3A4 inhibitors inducers].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b567814#everolimus-drug-interactions-cyp3a4-inhibitors-inducers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)